PPA-904
Overview
Description
PPA-904 is a selective phenothiazine photosensitizer with potential antitumor activity. It is primarily used in photodynamic therapy (PDT) for the treatment of chronic leg ulcers and diabetic foot ulcers . This compound is known for its broad-spectrum antimicrobial activity and is used in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPA-904 involves the reaction of phenothiazine derivatives with specific alkylating agents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: PPA-904 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in an alcohol or aqueous medium.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
PPA-904 has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photodynamic studies.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential in treating chronic leg ulcers and diabetic foot ulcers through photodynamic therapy.
Industry: Utilized in the development of antimicrobial coatings and materials
Mechanism of Action
PPA-904 exerts its effects through photodynamic therapy. Upon activation by light, this compound generates reactive oxygen species (ROS) that cause cellular damage and death in targeted cells. This mechanism is particularly effective against microbial cells and tumor cells. The molecular targets include cellular membranes and DNA, leading to oxidative stress and apoptosis .
Comparison with Similar Compounds
Phenothiazine: A class of compounds with similar photosensitizing properties.
Methylene Blue: Another phenothiazine derivative used in photodynamic therapy.
Toluidine Blue: A phenothiazine dye with antimicrobial and photosensitizing properties
Uniqueness of PPA-904: this compound is unique due to its high selectivity and potency as a photosensitizer. It has shown superior efficacy in photodynamic therapy compared to other phenothiazine derivatives. Its broad-spectrum antimicrobial activity and potential antitumor effects make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMPBOPIZQTTLB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471001 | |
Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30189-85-6 | |
Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.